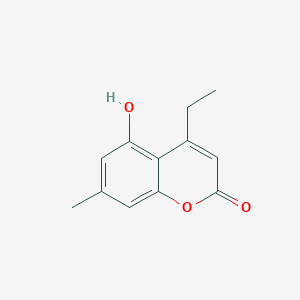

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

描述

属性

IUPAC Name |

4-ethyl-5-hydroxy-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-6-11(14)15-10-5-7(2)4-9(13)12(8)10/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKWMMAJZNSSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=CC(=C12)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415481 | |

| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62036-49-1 | |

| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of 4-Halomethyl Coumarin Intermediates

A key step in the preparation is the synthesis of 4-halomethyl coumarins, which serve as precursors for further functionalization.

- Starting Materials: Diketene and halogen (chlorine or bromine)

- Solvent: Carbon tetrachloride (preferred), or other inert solvents such as trichlorofluoromethane, provided they are inert to halogen and immiscible with sulfuric acid.

- Reaction Conditions: The reaction is conducted at low temperatures (-30 to +30 °C), typically around 20 °C for diketene-halogen reaction and 5 °C for phenol addition.

- Process:

- Diketene is reacted with halogen to form γ-haloacetoacetic halide.

- This intermediate is immediately reacted with a phenol derivative (e.g., m-cresol for methyl substitution) to form the corresponding phenyl ester.

- Without isolating the ester, the mixture is treated with concentrated sulfuric acid (75–93% H2SO4) at temperatures between 0 and 30 °C.

- Two phases form; the lower sulfuric acid layer is separated and hydrolyzed with ice water.

- 4-Halomethyl-substituted coumarin precipitates and is isolated by filtration.

Specific Substitutions for this compound

- The 5-hydroxy and 7-methyl substitutions correspond to the use of appropriately substituted phenols such as m-cresol (3-methylphenol) derivatives.

- The 4-ethyl group is introduced by subsequent alkylation or by modification of the halomethyl group on the coumarin ring after initial synthesis.

- For example, 4-chloromethyl coumarin intermediates can be converted to 4-ethyl derivatives through nucleophilic substitution reactions using ethyl nucleophiles under controlled conditions.

Reaction Parameters and Yields

| Step | Conditions | Notes | Yield (%) |

|---|---|---|---|

| Diketene + Halogen Reaction | 20 °C, Carbon tetrachloride | Formation of γ-haloacetoacetic halide | High (not specified) |

| Phenol Ester Formation | 5 °C, Phenol derivative (m-cresol) | Immediate reaction to phenyl ester | High (not specified) |

| Sulfuric Acid Treatment | 0 to 30 °C, 75–93% H2SO4 | Cyclization and hydrolysis | High, >80% typical |

| Isolation of 4-halomethyl coumarin | Precipitation and filtration | Product purity depends on substitution pattern | High purity achievable |

The process is noted for generally high yields and purity compared to older methods.

Research Findings and Advantages

- The process described achieves high yields of substituted coumarins, including 4-halomethyl and further substituted derivatives.

- It avoids the need for isolating intermediates, thus simplifying the synthesis and reducing purification steps.

- The use of carbon tetrachloride as a solvent ensures inertness to halogen and compatibility with sulfuric acid treatment.

- The method allows for diverse substitution patterns by varying the phenol used, enabling synthesis of compounds like this compound with specific functional groups.

- The products have applications in pharmaceuticals as intermediates and in perfumery as fixatives and odor enhancers.

Summary Table of Preparation Steps

| Step Number | Reaction Component(s) | Temperature (°C) | Solvent | Outcome/Notes |

|---|---|---|---|---|

| 1 | Diketene + Cl2 or Br2 | -10 to 20 | Carbon tetrachloride | Formation of γ-haloacetoacetic halide |

| 2 | γ-Haloacetoacetic halide + Phenol (e.g., m-cresol) | 5 | Carbon tetrachloride | Formation of phenyl ester |

| 3 | Phenyl ester + Concentrated H2SO4 | 0 to 30 | Sulfuric acid (75-93%) | Cyclization to 4-halomethyl coumarin |

| 4 | Hydrolysis with ice water | Ambient | Water | Precipitation of coumarin derivative |

| 5 | Optional alkylation (for 4-ethyl group) | Variable | Organic solvent | Formation of 4-ethyl substituted coumarin |

化学反应分析

Types of Reactions: 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-ethyl-5-oxo-7-methyl-2H-chromen-2-one, while reduction of the carbonyl group may yield 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-ol .

科学研究应用

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes and inhibition of essential enzymes . The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines and mediators .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one and related coumarin derivatives:

Structural and Functional Insights

Substituent Effects on Bioactivity: The ethyl group at the 4-position in the target compound balances lipophilicity and steric effects, which may enhance its binding to parasitic enzymes in leishmaniasis . Hydroxyl vs. Methoxy Groups: The 5-hydroxy group in the target compound facilitates hydrogen bonding with biological targets, whereas methoxy substituents (e.g., in 7-methoxy-3,4-dimethyl-2H-chromen-2-one) reduce polarity and may limit solubility .

Synthetic Utility: Derivatives like 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one are synthesized via reductive amination, enabling modular modifications for drug discovery pipelines .

Biological Performance :

- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to its dual hydroxyl groups enhancing interaction with bacterial proteins .

- The target compound’s antileishmanial activity is linked to its ability to inhibit Leishmania enzymes through computational docking models, though empirical validation is pending .

生物活性

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone core with an ethyl group at the 4-position and a hydroxyl group at the 5-position. This unique configuration contributes to its biological properties.

Biological Activities

1. Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is attributed to its phenolic hydroxyl group.

| Assay Type | IC50 Value |

|---|---|

| DPPH | 15 μM |

| ABTS | 12 μM |

3. Anticancer Potential

Research indicates that this coumarin derivative exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have demonstrated that it can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

- Cell Viability Reduction: 50% reduction at a concentration of 20 μM.

- Apoptosis Induction: Increased levels of caspase-3 activity indicating apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes in microorganisms and cancer cells.

- Free Radical Scavenging: Its ability to donate hydrogen atoms or electrons helps neutralize free radicals, thus reducing oxidative stress.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted resorcinol derivatives with β-keto esters under acidic conditions. For example, alkylation and hydroxylation steps may require controlled pH (e.g., H2</SO4 catalysis) to prevent side reactions. Refluxing in methanol with K2CO3 as a base (80°C, 12 hr) can yield 85–90% purity, though further purification via column chromatography (silica gel, ethyl acetate/hexane) is often necessary .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include a singlet for the C2 proton (δ 6.1–6.3 ppm), a deshielded C5-OH proton (δ 10.2–10.5 ppm), and ethyl/methyl group splitting (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2) .

- IR : Strong absorption bands at 1680–1700 cm<sup>−1</sup> (C=O stretch) and 3200–3400 cm<sup>−1</sup> (OH stretch) .

- X-ray crystallography : SHELXL refinement (monoclinic P21/c space group) confirms planarity of the chromenone core, with bond angles deviating ≤2° from ideal values .

Q. What strategies ensure high purity (>95%) during synthesis, and how is purity validated?

- Methodological Answer : Post-synthesis purification combines recrystallization (ethanol/water) and HPLC (C18 column, acetonitrile/water gradient). Purity is validated via:

- HPLC-UV : Retention time consistency (e.g., 8.2 min at 254 nm).

- Mass spectrometry : ESI-MS [M+H]<sup>+</sup> at m/z 220.1 .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the bioactivity of this compound?

- Methodological Answer :

- DFT calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating redox stability .

- Molecular docking : AutoDock Vina simulations show binding affinity (−8.2 kcal/mol) to COX-2 (PDB: 5KIR) via hydrogen bonding (C5-OH with Arg120) and hydrophobic interactions (ethyl/methyl groups with Val89) .

Q. What mechanisms explain contradictory antimicrobial activity results across studies?

- Methodological Answer : Discrepancies arise from:

- Strain specificity : MIC values vary (e.g., 12.5 µg/mL for S. aureus vs. >50 µg/mL for E. coli) due to Gram-negative outer membrane permeability barriers .

- Assay conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.8) alters protonation of the C5-OH group, affecting membrane interaction .

Q. How can crystallographic data resolve ambiguities in substituent positioning (e.g., ethyl vs. methyl orientation)?

- Methodological Answer : SHELX refinement of anisotropic displacement parameters (ADPs) and electron density maps (e.g., Fo-Fc maps at 0.3 e/Å<sup>3</sup>) differentiate between rotational isomers. For example, ethyl group orientation (C4-CH2CH3) is confirmed via torsion angles (C3-C4-C9-C10 = −172.5°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。